2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]acetamide
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Overview
Description
2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrimidoindole core with a pyrazole moiety, making it an interesting subject for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrimidoindole core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.
Introduction of the dimethoxy groups: This step often involves methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Attachment of the pyrazole moiety: This can be done through a coupling reaction, such as a Suzuki-Miyaura cross-coupling, using a suitable pyrazole derivative and a palladium catalyst.
Final acetamide formation: This step involves the reaction of the intermediate with an acylating agent, such as acetic anhydride, under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like molybdenum or tungsten.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents like dichloromethane or chloroform, with bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications, such as anti-cancer or anti-inflammatory agents.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or proteins involved in key biological processes.
Pathways: Signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]acetamide: shares structural similarities with other pyrimidoindole and pyrazole derivatives.
Unique Features: The combination of the pyrimidoindole core with the pyrazole moiety and the specific substitution pattern makes it unique compared to other compounds.
List of Similar Compounds
Pyrimidoindole derivatives: Compounds with similar core structures but different substituents.
Pyrazole derivatives: Compounds with similar pyrazole moieties but different core structures.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(7,8-dimethoxy-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O4/c1-6-28-13(3)15(12(2)26-28)9-23-19(29)10-27-11-24-20-14-7-17(31-4)18(32-5)8-16(14)25-21(20)22(27)30/h7-8,11,25H,6,9-10H2,1-5H3,(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTBHBYNIANVHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)CNC(=O)CN2C=NC3=C(C2=O)NC4=CC(=C(C=C43)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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